molecular formula C10H11IO B8439560 1-But-2-enyloxy-iodobenzene

1-But-2-enyloxy-iodobenzene

Cat. No.: B8439560
M. Wt: 274.10 g/mol
InChI Key: ANRNEIPPZAQMAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-2-enyloxy-iodobenzene is an iodinated aromatic compound characterized by a but-2-enyloxy substituent (-O-CH₂CH₂CH=CH₂) at the ortho position relative to the iodine atom on the benzene ring. Such compounds are typically utilized in cross-coupling reactions, electrophilic substitutions, and as intermediates in pharmaceutical synthesis .

Properties

Molecular Formula

C10H11IO

Molecular Weight

274.10 g/mol

IUPAC Name

1-but-2-enoxy-2-iodobenzene

InChI

InChI=1S/C10H11IO/c1-2-3-8-12-10-7-5-4-6-9(10)11/h2-7H,8H2,1H3

InChI Key

ANRNEIPPZAQMAN-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The substituent on the benzene ring significantly influences physical properties such as boiling point, density, and dipole moment. Key comparisons include:

Compound Substituent Dipole Moment (Debye) Density (g/cm³) Key Features
1-But-2-enyloxy-iodobenzene -O-(CH₂)₂CH=CH₂ Inferred: ~5.0–6.0 Inferred: ~1.8–2.0 Steric bulk, unsaturated chain
1-Ethoxy-2-iodobenzene -OCH₂CH₃ Not reported Not reported Lower steric hindrance, liquid at RT
1-Iodo-2-(trifluoromethoxy)benzene -O-CF₃ High (CF₃ group) Not reported Electron-withdrawing, enhanced stability
1-(Benzyloxy)-3-iodobenzene -O-CH₂C₆H₅ Not reported Not reported Aromatic bulk, π-π interactions
Iodobenzene -H 4.59 1.70 Baseline for comparison

Inferences for this compound are based on trends from and . The butenyloxy group likely increases density and dipole moment compared to smaller alkoxy substituents due to its extended chain and polarizability .

Electrophilic Substitution
  • 1-Ethoxy-2-iodobenzene : The ethoxy group directs electrophiles to the para position relative to the oxygen, facilitating substitutions (e.g., nitration, sulfonation). Its iodine atom can participate in Ullmann or Suzuki couplings .
  • This compound : The unsaturated butenyloxy chain may introduce regioselectivity challenges but offers opportunities for post-synthetic modifications (e.g., hydrofunctionalization of the double bond).
Cross-Coupling Reactions
  • 1-Bromo-2-iodobenzene : Used in palladium-catalyzed couplings to synthesize benzoxazoles (e.g., with benzaldoxime under basic conditions) .
  • 1-Iodo-2-(trifluoromethoxy)benzene : The electron-withdrawing -OCF₃ group accelerates oxidative addition in Cu- or Au-catalyzed reactions, as seen in alkyne isomerization protocols .
Unique Reactivity of this compound

The butenyloxy group’s double bond could enable Diels-Alder reactions or hydrogenation, expanding its utility in creating complex architectures (e.g., cyclohexane-fused intermediates).

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